molecular formula C12H15NO2 B13260109 (Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine

(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine

Cat. No.: B13260109
M. Wt: 205.25 g/mol
InChI Key: YLYQGQXWDABQLT-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine is an organic compound that belongs to the class of amines. It is characterized by the presence of two furan rings attached to an amine group. The compound has a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of furan derivatives with amine precursors. One common method involves the alkylation of furan-2-carbaldehyde with 1-(5-methylfuran-2-yl)ethylamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (Furan-2-ylmethyl)amine
  • (5-Methylfuran-2-yl)ethylamine
  • (Thiophene-2-ylmethyl)[1-(5-methylthiophene-2-yl)ethyl]amine

Uniqueness

(Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine is unique due to the presence of two furan rings, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(5-methylfuran-2-yl)ethanamine

InChI

InChI=1S/C12H15NO2/c1-9-5-6-12(15-9)10(2)13-8-11-4-3-7-14-11/h3-7,10,13H,8H2,1-2H3

InChI Key

YLYQGQXWDABQLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NCC2=CC=CO2

Origin of Product

United States

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